molecular formula C21H22NO3P B4592069 bis(3-methylphenyl) benzylamidophosphate

bis(3-methylphenyl) benzylamidophosphate

Cat. No.: B4592069
M. Wt: 367.4 g/mol
InChI Key: NCRVVMWPMXNGQR-UHFFFAOYSA-N
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Description

Bis(3-methylphenyl) benzylamidophosphate is a useful research compound. Its molecular formula is C21H22NO3P and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.13373056 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alternative to Bisphenol A

One significant area of research focuses on identifying and assessing the safety and effectiveness of alternative substances to BPA. BPA is known for its reproductive toxicity and endocrine-disrupting properties, leading to restrictions on its use and stimulating the development of alternative substances. A study reviews the carcinogenic, mutagenic, reproductive toxicity, and endocrine disruption potential of 99 potential alternative substances to BPA used in consumer products, focusing on their impact on children and pregnant women. Among these alternatives, several substances, including bisphenol S (BPS), bisphenol AF (BPAF), and others, have been evaluated for their reproductive toxicity and potential as endocrine disruptors, highlighting the ongoing search for safer materials for consumer products (Shalenie P. den Braver-Sewradj et al., 2020).

Novel Materials and Applications

Research also delves into the development of new materials and applications, such as the synthesis of rigid P-chiral phosphine ligands for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is crucial for the efficient preparation of chiral pharmaceutical ingredients, demonstrating the role of novel phosphine ligands in enhancing catalytic activities and enantioselectivities in chemical synthesis (T. Imamoto et al., 2012).

Another example includes the exploration of biphenyl synthase as a novel type III polyketide synthase, which is a key enzyme in the biosynthesis of antimicrobial secondary metabolites like biphenyls and dibenzofurans in the Maloideae subfamily of the Rosaceae. This research contributes to understanding the functional diversity and evolution of type III polyketide synthases in plants (B. Liu et al., 2007).

Properties

IUPAC Name

N-bis(3-methylphenoxy)phosphoryl-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22NO3P/c1-17-8-6-12-20(14-17)24-26(23,22-16-19-10-4-3-5-11-19)25-21-13-7-9-18(2)15-21/h3-15H,16H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRVVMWPMXNGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OP(=O)(NCC2=CC=CC=C2)OC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.